molecular formula C22H27N5O4 B1675152 Losoxantrone CAS No. 88303-60-0

Losoxantrone

Cat. No. B1675152
CAS RN: 88303-60-0
M. Wt: 425.5 g/mol
InChI Key: YROQEQPFUCPDCP-UHFFFAOYSA-N
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Description

Losoxantrone, also known as biantrazole or DuP 941, is an anthroquinone anthrapyrazole antineoplastic agent and analog of mitoxantrone . It is an anthrapyrazole that induces both single and double strand breaks in DNA and is a potent inhibitor of DNA synthesis .


Synthesis Analysis

The synthesis of Losoxantrone has been discussed in several studies . For instance, Showalter et al. (1987) and Beylin et al. (1989) have discussed the synthesis and structure-activity relationships against murine leukemias . Additionally, a method to quantitate residual N-Methylpyrrolidone (NMP) in Losoxantrone hydrochloride has been described .


Molecular Structure Analysis

Losoxantrone has a molecular formula of C22H27N5O4 and a molar mass of 425.489 g·mol −1 . The IUPAC name for Losoxantrone is 7-Hydroxy-2-{2-[(2-hydroxyethyl)amino]ethyl}-5-{2-[(2-hydroxyethyl)amino]ethyl}amino)dibenzo[cd,g]indazol-6(2H)-one .

Scientific Research Applications

1. Cleaning Procedures Validation for Potent Drugs Losoxantrone's interaction with cleaning procedures has been a subject of study. Researchers validated a procedure to clean surfaces exposed to this experimental anticancer drug. The cleaning process used water and hypochlorite bleach, verified through wipe tests and high-performance liquid chromatography (HPLC) methods. This process effectively removed losoxantrone from glass and stainless steel surfaces, highlighting its application in ensuring safe handling and disposal in research and healthcare settings (Shea et al., 1996).

2. Elimination Pathways in Cancer Patients A study on the elimination pathways of losoxantrone in cancer patients revealed that fecal excretion is the primary pathway for this drug's elimination. This study involved administering [14C]losoxantrone to patients with advanced solid tumors and monitoring blood, urine, and feces. Most of the radioactivity was excreted via feces, indicating biliary or intestinal excretion as major routes. Understanding these elimination pathways is crucial for developing treatment regimens and managing potential drug interactions (Joshi et al., 2001).

3. Combination Treatments in Solid Tumors Research on combining losoxantrone with other drugs, like cyclophosphamide, has been conducted to explore its effectiveness in treating refractory solid tumors. A phase I study focused on the dosing and toxicity of this combination, revealing important insights into its pharmacokinetics and potential applications in cancer therapy (Goh et al., 2002).

4. Pharmaceutical Analysis and Quality Control Losoxantrone has also been studied in the context of pharmaceutical quality control. For example, a method was developed to quantify residual N-Methylpyrrolidone (NMP) in losoxantrone hydrochloride, which is crucial for ensuring the quality and safety of the drug in clinical settings (Shea et al., 1998).

Safety And Hazards

Losoxantrone is in clinical trials for the treatment of breast cancer and of prostate cancer that is refractory to androgen ablation . Acute toxicity is negligible and Losoxantrone may be less cardiotoxic than doxorubicin .

properties

IUPAC Name

6-hydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29/h1-5,23-25,28-30H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROQEQPFUCPDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236949
Record name Losoxantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Losoxantrone

CAS RN

88303-60-0
Record name Losoxantrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88303-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Losoxantrone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088303600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Losoxantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOSOXANTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47KPH00809
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
263
Citations
F Leteurtre, G Kohlhagen, KD Paull… - JNCI: Journal of the …, 1994 - academic.oup.com
Background: The cumulative cardiotoxicity of anthracyclines is thought to result from the generation of free radicals. New DNA topoisomerase II inhibitors less prone to redox reactions, …
Number of citations: 85 academic.oup.com
H Liang, X Wu, LJ Guziec, FS Guziec… - Journal of chemical …, 2006 - ACS Publications
A series of 13 anthrapyrazole compounds that are analogues of piroxantrone and losoxantrone were synthesized, and their cell growth inhibitory effects, DNA binding, topoisomerase …
Number of citations: 22 pubs.acs.org
JA Shea, WF Shamrock, CA Abboud… - Pharmaceutical …, 1996 - Taylor & Francis
… losoxantrone at that level. A procedure has been developed to clean surfaces that have been exposed to losoxantrone, … determining the amount of losoxantrone present. Since the other …
Number of citations: 23 www.tandfonline.com
SD Huan, RB Natale, DJ Stewart, GP Sartiano… - Clinical cancer …, 2000 - AACR
… to determine the efficacy and toxicity of losoxantrone (DuP-941), … withdrawal response were treated with losoxantrone 50 mg/m 2 iv … In conclusion, losoxantrone demonstrated a partial …
Number of citations: 15 aacrjournals.org
UD Renner, G Piperopoulos, R Gebhardt… - Drug metabolism and …, 2002 - ASPET
… losoxantrone, CI-941) after incubation of primary cultures of rat hepatocytes has been investigated. The structures of twelve losoxantrone … theortho-hydroxylated losoxantrone …
Number of citations: 8 dmd.aspetjournals.org
EH Herman, J Zhang, BB Hasinoff, KT Tran… - Toxicology, 1998 - Elsevier
… However, the cardiac lesions induced by losoxantrone and doxorubicin were significantly … losoxantrone were less severe than those produced by doxorubicin. Similarly losoxantrone …
Number of citations: 9 www.sciencedirect.com
BB Hasinoff, KT Tran - Journal of Inorganic Biochemistry, 1999 - Elsevier
Piroxantrone and losoxantrone are new DNA topoisomerase II-targeting … or losoxantrone. Their cardiotoxicity may result from the formation of iron(III) complexes of losoxantrone and …
Number of citations: 7 www.sciencedirect.com
SG Diab, SD Baker, A Joshi, HA Burris, PW Cobb… - Clinical cancer …, 1999 - AACR
… paclitaxel and losoxantrone; (b) characterize the principal DLTs of the combination of paclitaxel and losoxantrone; (c) describe the pharmacokinetics of both losoxantrone and paclitaxel …
Number of citations: 7 aacrjournals.org
AS Joshi, HJ Pieniaszek, EE Vokes… - Drug metabolism and …, 2001 - ASPET
… for a total dose of 50 mg/m 2 during the first course of losoxantrone therapy. Blood, urine, and … losoxantrone contained 20 μCi/ml of [ 14 C]losoxantrone and 10 mg/ml of losoxantrone in …
Number of citations: 6 dmd.aspetjournals.org
L Zhang, WE Meier, EJ Watson, EP Gibson - Tetrahedron letters, 1994 - Elsevier
EbvicrsciabxLtd F’rinkd in that Britaio Page 1 Temzhedmn Letters. Vol. 35. No. 22, pp. 3673-3618.1994 EbvicrsciabxLtd F’rinkd in that Britaio ooa4039194 57.oo+o.00 Reversal of the Regioseiectivity …
Number of citations: 16 www.sciencedirect.com

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